![molecular formula C25H22N2O2S B2998578 1-Benzyl-3'-(4-ethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione CAS No. 893785-15-4](/img/structure/B2998578.png)
1-Benzyl-3'-(4-ethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione
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Overview
Description
The compound “1-Benzyl-3’-(4-ethylphenyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione” is a complex organic molecule that contains several functional groups and rings. It has a spiro[indoline-3,2’-thiazolidine] core, which is a type of spiro compound where two rings share a single atom . The indoline ring is a type of heterocycle that is a part of many bioactive compounds .
Scientific Research Applications
Fluorescence Sensing
Spiro[indoline-3,2’-thiazolidine] derivatives have been studied for their potential as selective fluorescence sensors . For instance, they can be used to detect Hg(II) ions in aqueous solutions . The presence of the spiro[indoline-3,2’-thiazolidine] moiety enhances the fluorescence emission, allowing for the selective sensing of heavy metal ions, which is crucial for environmental monitoring and industrial applications.
Green Chemistry Synthesis
The synthesis of spiro[indoline-3,2’-thiazolidine] derivatives aligns with the principles of green chemistry . These compounds can be synthesized via one-pot reactions in aqueous media, reducing the use of harmful solvents and promoting a more sustainable approach to chemical synthesis . This methodology is not only environmentally friendly but also offers operational simplicity and high yields.
Biological Probes
Due to their distinctive three-dimensional structure, spiro[indoline-3,2’-thiazolidine] derivatives are excellent candidates for biological probes . They can interact with various proteins and enzymes, providing valuable insights into biological processes and mechanisms. This interaction can be utilized in the study of diseases and the development of new diagnostic methods.
Drug Design
Spiro[indoline-3,2’-thiazolidine] scaffolds are significant in drug design processes due to their bioactivity against cancer cells, microbes, and various diseases . Their inherent three-dimensional nature allows for the projection of functionalities in all three dimensions, making them attractive targets for pharmaceutical development.
Antimicrobial and Antitumor Activity
These compounds have shown a broad spectrum of biological properties , including antimicrobial and antitumor activities . Their rigid spirocyclic systems have good affinity to 3D proteins, which can be leveraged to develop new therapeutic agents targeting specific pathways involved in microbial infections or cancer progression.
Synthetic Precursors
Spiro[indoline-3,2’-thiazolidine] derivatives serve as synthetic precursors for the production of various types of medicines . They provide a versatile platform for the synthesis of more complex molecules, which can be further modified to enhance their pharmacological properties.
Future Directions
The study of spiro[indoline-3,2’-thiazolidine] derivatives and similar compounds is an active area of research, particularly in the field of medicinal chemistry . Future research could involve synthesizing and testing new derivatives, studying their mechanisms of action, and optimizing their properties for potential applications.
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, are known to interact with a wide range of biological targets due to their versatile structure .
Mode of Action
Indole derivatives are known for their diverse reactivity, which allows them to undergo various types of reactions . This suggests that the compound could interact with its targets in multiple ways, leading to different biochemical changes.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, suggesting that they could affect multiple biochemical pathways .
Result of Action
Given the known biological activities of indole derivatives , it can be inferred that the compound could have a significant impact at the molecular and cellular levels.
properties
IUPAC Name |
1'-benzyl-3-(4-ethylphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2S/c1-2-18-12-14-20(15-13-18)27-23(28)17-30-25(27)21-10-6-7-11-22(21)26(24(25)29)16-19-8-4-3-5-9-19/h3-15H,2,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVSCJVUAJHSSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3'-(4-ethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione |
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